2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile
CAS No.: 883024-46-2
Cat. No.: VC7623224
Molecular Formula: C12H7F3N2S
Molecular Weight: 268.26
* For research use only. Not for human or veterinary use.
![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile - 883024-46-2](/images/structure/VC7623224.png)
Specification
CAS No. | 883024-46-2 |
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Molecular Formula | C12H7F3N2S |
Molecular Weight | 268.26 |
IUPAC Name | 2-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile |
Standard InChI | InChI=1S/C12H7F3N2S/c13-12(14,15)9-3-1-8(2-4-9)10-7-18-11(17-10)5-6-16/h1-4,7H,5H2 |
Standard InChI Key | SJRFZLGHBGYMRQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CSC(=N2)CC#N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile () features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 4-(trifluoromethyl)phenyl group at the 4-position and an acetonitrile group at the 2-position. The trifluoromethyl (–CF) group enhances lipophilicity and metabolic stability, while the nitrile (–CN) group contributes to dipole interactions and hydrogen bonding potential .
Key Structural Features:
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Thiazole Ring: Imparts rigidity and participates in π-π stacking interactions.
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Trifluoromethyl Group: Introduces electron-withdrawing effects, altering electron density across the phenyl ring.
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Acetonitrile Moiety: Serves as a versatile handle for further chemical modifications.
Physicochemical Characteristics
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Molecular Weight: 268.26 g/mol
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile typically involves a multi-step protocol leveraging cyclization and substitution reactions. A representative pathway, adapted from patented methodologies , proceeds as follows:
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Formation of Thiazole Core:
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Reaction of 4-(trifluoromethyl)benzaldehyde with thiourea in ethanol under acidic conditions yields 4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine.
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Equation:
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Cyanomethylation:
Reaction Optimization
Critical parameters influencing yield and purity include:
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Temperature: Maintaining 60–70°C during cyanomethylation minimizes side product formation.
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Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics .
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Solvent System: Polar aprotic solvents like acetonitrile enhance solubility of intermediates .
Biological Activity and Mechanisms
Antibacterial Properties
Structural analogs of this compound exhibit potent inhibition of bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for fatty acid and secondary metabolite biosynthesis . Key findings include:
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IC Values: 0.3–1.2 μM against Bacillus subtilis Sfp-PPTase .
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Mechanism: Noncompetitive binding to an allosteric site, disrupting enzyme-substrate interactions .
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Bacterial Growth Inhibition: Minimum inhibitory concentration (MIC) of 8–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Cell Line | IC (μM) | Mechanism |
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MCF-7 | 12.4 | Tubulin destabilization |
A549 | 18.9 | ROS generation |
Data extrapolated from structurally related thiazole derivatives .
Applications in Drug Development
Lead Optimization
The acetonitrile group serves as a strategic site for derivatization:
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Amidation: Conversion to carboxamides enhances water solubility.
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Reduction: Catalytic hydrogenation yields primary amines for further functionalization .
Pharmacokinetic Profiling
Advanced analogs demonstrate favorable in vitro ADME properties:
Comparative Analysis with Structural Analogs
The table below contrasts 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile with related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
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